3,5-Difluoroquinoline
Overview
Description
3,5-Difluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Difluoroquinoline can be synthesized through several methods. One common approach involves the nucleophilic substitution of fluorine atoms. For instance, this compound can be prepared from 3-fluoro-5-aminoquinoline by replacing the amino group with a fluorine atom . Another method includes the cyclization and cycloaddition reactions, which are widely used in heterocyclic chemistry .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of green chemistry to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: These reactions, such as Suzuki–Miyaura coupling, are used to form carbon-carbon bonds, expanding the compound’s utility in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce complex organic molecules with diverse functional groups .
Scientific Research Applications
3,5-Difluoroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-difluoroquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with DNA synthesis. The fluorine atoms enhance the compound’s binding affinity to its targets, leading to increased biological activity . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
3-Fluoroquinoline: A precursor in the synthesis of 3,5-difluoroquinoline.
7-Fluoroquinoline: Another fluorinated quinoline with distinct biological properties.
Fluoroquinolones: A class of broad-spectrum antibacterial agents that include compounds like ciprofloxacin and levofloxacin.
Uniqueness: this compound is unique due to the presence of two fluorine atoms at specific positions on the quinoline ring. This structural feature enhances its chemical reactivity and biological activity compared to other fluorinated quinolines .
Properties
IUPAC Name |
3,5-difluoroquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPAHYRBIDJSAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)F)C(=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172723 | |
Record name | 3,5-Difluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191861-15-1 | |
Record name | 3,5-Difluoroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191861151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Difluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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